(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone
Overview
Description
1,5-Dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone (DMPH) is a small molecule compound that has been studied for its potential applications in various scientific research fields, such as drug development and biochemistry. DMPH has been shown to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to investigate the mechanisms of action of various drugs and compounds.
Scientific Research Applications
Antimicrobial and Anticancer Agents
Pyrazole derivatives have been extensively studied for their potential antimicrobial and anticancer activities. A notable study synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, which exhibited higher anticancer activity than the reference drug doxorubicin. Additionally, these compounds showed good to excellent antimicrobial activity, highlighting their potential as dual-function agents in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant Activities
Another study focused on the synthesis and evaluation of tri-substituted pyrazoles for their antibacterial and antioxidant activities. The synthesized compounds, including pyrazole moieties, were assessed against Gram-positive and Gram-negative bacteria, displaying moderate activity. Their antioxidant capabilities were evaluated using 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays, indicating moderate antioxidant activities. This research underscores the versatility of pyrazole derivatives in addressing oxidative stress-related conditions (Golea Lynda, 2021).
Central Nervous System Depressants
Pyrazole derivatives have also been explored for their central nervous system depressant activity, with some compounds showing potential anticonvulsant properties and low acute toxicity. Selected compounds demonstrated potential antipsychotic effects, further expanding the therapeutic applications of these derivatives (Butler, Wise, & Dewald, 1984).
Synthesis and Structural Characterization
Research has also delved into the efficient synthesis and characterization of pyrazole derivatives, such as 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives. These studies not only contribute to the chemical knowledge of pyrazole compounds but also open avenues for the development of novel compounds with specific biological activities (Hote & Lokhande, 2014).
properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-(3-hydroxyazetidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-3-8(10-11(6)2)9(14)12-4-7(13)5-12/h3,7,13H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDPHOKNIBBBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,5-dimethyl-1H-pyrazol-3-yl)(3-hydroxyazetidin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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